Physicochemical Profiling and Synthetic Applications of 2-[Cyclopropyl(methyl)amino]acetic acid Hydrochloride in Medicinal Chemistry
Physicochemical Profiling and Synthetic Applications of 2-[Cyclopropyl(methyl)amino]acetic acid Hydrochloride in Medicinal Chemistry
Executive Summary
The incorporation of non-canonical amino acids into therapeutic pipelines has transitioned from a niche structural exploration to a foundational strategy in modern medicinal chemistry. Among these, 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS: 2437650-41-2) serves as a highly specialized, conformationally restricted building block. As an N,N -dialkylated glycine derivative, it is instrumental in the synthesis of cyclic peptoids, constrained peptidomimetics, and advanced PROTAC linkers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for high-fidelity drug development.
Structural Causality and Pharmacokinetic Impact
The molecular architecture of 2-[cyclopropyl(methyl)amino]acetic acid is defined by the replacement of the primary amine protons of glycine with a methyl group and a cyclopropyl ring. This dual substitution fundamentally alters the molecule's physicochemical identity and its behavior within biological systems.
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N-Methylation: The addition of the methyl group eliminates a critical hydrogen bond donor. In peptide sequences, this prevents the formation of intramolecular hydrogen bonds, thereby increasing lipophilicity and dramatically enhancing cell membrane permeability. Furthermore, it introduces steric bulk that shields adjacent amide bonds from proteolytic enzymes .
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Cyclopropyl Ring Incorporation: The cyclopropyl fragment is a privileged motif in drug discovery. Due to the enhanced s -character of its C–C bonds, the ring is highly compact and rigid. The C–H bonds in a cyclopropyl ring are shorter and stronger than those in standard alkanes, which significantly increases the metabolic half-life by resisting Cytochrome P450-mediated oxidative degradation .
Figure 1. Physicochemical and pharmacokinetic enhancements driven by the structural motifs.
Quantitative Physicochemical Profiling
The isolation of this compound as a hydrochloride salt is a deliberate physicochemical choice. The free base of an N -alkylated amino acid exists as a zwitterion, which is highly hygroscopic and challenging to handle during solid-phase peptide synthesis (SPPS). The hydrochloride salt protonates the tertiary amine, neutralizing the zwitterionic dipole, which ensures long-term crystalline stability, prevents auto-catalytic degradation, and guarantees high aqueous solubility for in vitro assays.
Table 1: Comparative Physicochemical Data
| Property | Standard Glycine | 2-[Cyclopropyl(methyl)amino]acetic acid HCl |
| CAS Registry Number | 56-40-6 | 2437650-41-2 |
| Molecular Formula | C₂H₅NO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 75.07 g/mol | 165.62 g/mol |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | 40.5 Ų |
| Hydrogen Bond Donors | 3 | 1 (Carboxylic OH only) |
| Hydrogen Bond Acceptors | 3 | 3 |
| Predicted pKa (Amine) | 9.6 | ~8.5 |
| Rotatable Bonds | 1 | 3 |
Data synthesized from established chemical inventories and predictive modeling .
Experimental Methodology: A Self-Validating Synthetic Workflow
The synthesis of 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride must circumvent the risks of over-alkylation and the difficulty of isolating water-soluble zwitterions. The following protocol leverages orthogonal protection and thermodynamic driving forces to create a self-validating system where the reaction's physical state dictates its completion.
Phase 1: Nucleophilic Substitution ( N -Alkylation)
Objective: Synthesize the orthogonally protected intermediate, tert-butyl 2-[cyclopropyl(methyl)amino]acetate.
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Reagent Preparation: Charge a dry, argon-purged flask with N -methylcyclopropanamine (1.0 eq) and anhydrous Acetonitrile (MeCN, 0.5 M).
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Base Addition: Add Potassium carbonate (K₂CO₃, 2.0 eq).
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Causality: K₂CO₃ is chosen as a heterogeneous, mild inorganic base. Unlike soluble organic bases (e.g., DIPEA), K₂CO₃ minimizes the risk of base-catalyzed hydrolysis of the ester and simplifies downstream purification, as the inorganic salts can be removed via simple filtration.
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Electrophile Addition: Dropwise add tert-butyl bromoacetate (1.1 eq) at 0 °C, then warm to 60 °C for 12 hours.
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Causality: Using a tert-butyl ester protects the carboxylate, preventing the formation of complex zwitterionic mixtures and restricting alkylation strictly to the secondary amine. MeCN optimally solvates the nucleophile, accelerating the Sₙ2 transition state.
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Workup: Filter the suspension to remove K₂CO₃ salts. Concentrate the filtrate in vacuo to yield the intermediate as a crude oil, which is used directly in the next step.
Phase 2: Global Deprotection and Salt Precipitation
Objective: Cleave the ester and isolate the pure hydrochloride salt without aqueous chromatography.
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Acidic Cleavage: Dissolve the crude intermediate in anhydrous 4M HCl in Dioxane (10.0 eq) at room temperature.
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Causality & Self-Validation: This step is thermodynamically driven. The anhydrous HCl induces an E1-like cleavage of the tert-butyl group, releasing isobutylene gas. The visible evolution of gas serves as a self-validating, in-situ indicator of reaction progress. Once gas evolution ceases, the deprotection is complete.
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Precipitation: Stir for 4 hours. As the ester is cleaved, the resulting tertiary amine is simultaneously protonated.
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Causality: Avoiding aqueous saponification (e.g., LiOH/H₂O) is critical. The free base is a highly water-soluble zwitterion that is notoriously difficult to extract from aqueous layers. By using anhydrous HCl in a moderately polar solvent like dioxane, the highly polar hydrochloride salt directly precipitates out of solution.
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Isolation: Filter the white crystalline precipitate, wash with cold diethyl ether to remove residual organic impurities, and dry under high vacuum.
Figure 2. Step-by-step synthetic workflow for 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride.
Analytical Characterization Standards
To verify the integrity of the synthesized building block, the following analytical signatures are expected:
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¹H NMR (400 MHz, D₂O): The use of D₂O is required due to the high polarity of the HCl salt. Key diagnostic peaks include a sharp singlet at ~2.95 ppm integrating to 3H ( N -CH₃), a singlet at ~4.05 ppm integrating to 2H (α-CH₂), and complex multiplets between 0.90–1.10 ppm integrating to 4H (cyclopropyl CH₂ groups). The absence of a massive singlet at ~1.45 ppm confirms the complete removal of the tert-butyl group.
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LC-MS (ESI+): Due to the facile ionization of the tertiary amine, the mass spectrum will exhibit a dominant [M+H]+ peak at m/z 130.1. The chloride counterion is not observed in positive ion mode.
Applications in Advanced Modalities
The integration of 2-[cyclopropyl(methyl)amino]acetic acid into drug discovery is primarily driven by the need to overcome the "Rule of 5" limitations in targeted protein degraders (PROTACs) and macrocyclic peptides.
When incorporated into a linker or a peptide backbone, the N -cyclopropyl- N -methylglycine residue forces a localized cis-amide bond conformation. This pre-organization reduces the entropic penalty upon target binding. Furthermore, the masking of the amide nitrogen prevents hydrogen bonding with efflux pumps (e.g., P-glycoprotein), significantly lowering the efflux ratio and enhancing central nervous system (CNS) penetrance or oral bioavailability.
References
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Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., Ng, S., Wang, L., Rosenberg, S., & Marlowe, C. K. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences of the United States of America, 89(20), 9367–9371. Retrieved from[Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from[Link]

